molecular formula C6H14ClNO B1408472 (R)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride CAS No. 1408057-43-1

(R)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride

Cat. No.: B1408472
CAS No.: 1408057-43-1
M. Wt: 151.63 g/mol
InChI Key: FFTQTMXKUQODRT-FYZOBXCZSA-N
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Description

®-(2-Methylpyrrolidin-2-yl)methanol hydrochloride is a chiral compound with a pyrrolidine ring substituted with a hydroxymethyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(2-Methylpyrrolidin-2-yl)methanol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of ®-2-methylpyrrolidine-2-carboxaldehyde using a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired alcohol. The hydrochloride salt is then formed by treating the free base with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of ®-(2-Methylpyrrolidin-2-yl)methanol hydrochloride may involve more scalable and efficient methods. This could include the use of catalytic hydrogenation processes where the precursor is hydrogenated in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled pressure and temperature conditions. The resulting alcohol is then converted to its hydrochloride salt by acidification with HCl.

Chemical Reactions Analysis

Types of Reactions

®-(2-Methylpyrrolidin-2-yl)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced further to the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloride.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acidic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: SOCl2 in the presence of a base like pyridine.

Major Products

    Oxidation: ®-2-Methylpyrrolidine-2-carboxylic acid.

    Reduction: ®-2-Methylpyrrolidine.

    Substitution: ®-(2-Methylpyrrolidin-2-yl)methyl chloride.

Scientific Research Applications

®-(2-Methylpyrrolidin-2-yl)methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of ®-(2-Methylpyrrolidin-2-yl)methanol hydrochloride depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride: The enantiomer of the compound, which may have different biological activities and properties.

    ®-2-Methylpyrrolidine: Lacks the hydroxymethyl group, resulting in different reactivity and applications.

    ®-(2-Hydroxymethylpyrrolidin-2-yl)methanol: Contains an additional hydroxyl group, which can alter its chemical behavior and uses.

Uniqueness

®-(2-Methylpyrrolidin-2-yl)methanol hydrochloride is unique due to its specific chiral configuration and functional groups, which confer distinct reactivity and interaction profiles compared to its analogs. This makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical transformations.

Properties

IUPAC Name

[(2R)-2-methylpyrrolidin-2-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(5-8)3-2-4-7-6;/h7-8H,2-5H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTQTMXKUQODRT-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCN1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523530-30-4
Record name 2-Pyrrolidinemethanol, 2-methyl-, hydrochloride (1:1), (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523530-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(2R)-2-methylpyrrolidin-2-yl]methanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride
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(R)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride
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